molecular formula C14H10Br2N2 B8698469 2,3-Bis(bromomethyl)benzo[g]quinoxaline CAS No. 95379-91-2

2,3-Bis(bromomethyl)benzo[g]quinoxaline

Cat. No.: B8698469
CAS No.: 95379-91-2
M. Wt: 366.05 g/mol
InChI Key: DORCFNSTVCUNDV-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)benzo[g]quinoxaline (CAS 95379-91-2) is a versatile benzo[g]quinoxaline derivative that serves as a critical synthetic intermediate in advanced research and development. Its molecular structure, featuring reactive bromomethyl groups on a planar, electron-deficient heteroaromatic core, makes it a valuable building block for constructing complex molecular architectures. This compound is particularly significant in the field of materials science, where it is employed as a precursor for functional ligands. For instance, it has been utilized in the synthesis of novel diimine ligands for heteroleptic copper(I) complexes. These complexes, which incorporate the extended π-conjugation of the benzo[g]quinoxaline system, demonstrate strong panchromatic absorption into the visible spectrum, making them promising candidates for application in light-harvesting and solar energy conversion technologies . In medicinal chemistry, the benzo[g]quinoxaline scaffold is recognized as a privileged structure in the search for new therapeutic agents. It forms the core of 1,4-diazaanthraquinone compounds, which are investigated for their valuable biological activities, including promising in vitro and in vivo antitumor properties against a wide spectrum of cancer cell lines . The bromomethyl functional groups of this reagent are highly useful for further synthetic elaboration, readily undergoing substitution reactions to create diverse chemical libraries for structure-activity relationship (SAR) studies. Researchers value this compound for its role in developing novel heterocyclic systems with potential pharmacological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95379-91-2

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

IUPAC Name

2,3-bis(bromomethyl)benzo[g]quinoxaline

InChI

InChI=1S/C14H10Br2N2/c15-7-13-14(8-16)18-12-6-10-4-2-1-3-9(10)5-11(12)17-13/h1-6H,7-8H2

InChI Key

DORCFNSTVCUNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)CBr)CBr

Origin of Product

United States

Synthetic Methodologies for 2,3 Bis Bromomethyl Benzo G Quinoxaline

Direct Condensation Approaches

The principal route for synthesizing the benzo[g]quinoxaline (B1338093) core involves the cyclocondensation of an aromatic diamine with an α-dicarbonyl compound. This method is widely recognized for its efficiency in forming the pyrazine (B50134) ring of the quinoxaline (B1680401) system.

Reaction of 1,4-Dibromobutane-2,3-dione with Naphthalene-2,3-diamine

The synthesis of 2,3-Bis(bromomethyl)benzo[g]quinoxaline is accomplished through the condensation reaction between naphthalene-2,3-diamine and 1,4-dibromobutane-2,3-dione. In a typical procedure, equimolar amounts of the reactants are refluxed in a suitable solvent, such as methanol (B129727). doi.orgnih.gov The reaction leads to the formation of the desired product, which may precipitate from the reaction mixture upon cooling. doi.org

A related synthesis has been reported for a similar compound, this compound-5,10-dione, which was prepared by condensing 2,3-diamino-1,4-naphthoquinone with 1,4-dibromobutane-2,3-dione. mdpi.com This further supports the feasibility of the condensation reaction between a naphthalene (B1677914) diamine derivative and 1,4-dibromobutane-2,3-dione to form the corresponding benzo[g]quinoxaline structure.

Influences of Reaction Conditions on Yield and Purity

The yield and purity of this compound are significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of any additives.

Solvent Systems: Methanol is a commonly employed solvent for the condensation of diamines with dicarbonyl compounds to form quinoxalines and their benzo analogs. doi.orgnih.gov Its ability to dissolve the reactants and facilitate the reaction at reflux temperature makes it a suitable choice.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent, which for methanol is approximately 65 °C. doi.org This elevated temperature provides the necessary activation energy for the condensation and cyclization steps to proceed efficiently.

Additives: In some instances, a basic additive such as fused sodium acetate (B1210297) is used in the condensation of naphthalene-2,3-diamine with α-haloketones to facilitate the reaction. nih.gov While not explicitly reported for the reaction with 1,4-dibromobutane-2,3-dione, the use of a mild base could potentially neutralize any acidic byproducts and promote the reaction.

Reactant 1Reactant 2SolventTemperatureAdditiveProductReference
Naphthalene-2,3-diamine4-chlorophenacyl bromideMethanolRefluxFused sodium acetate3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline nih.gov
1,2-phenylenediamine derivatives1,4-dibromo-2,3-butanedione (B1217914)MethanolRefluxNone specified2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives doi.org
2,3-diamino-1,4-naphthoquinone1,4-dibromobutane-2,3-dioneNot specifiedNot specifiedNot specifiedThis compound-5,10-dione mdpi.com

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound is isolated and purified to obtain a product of high purity. The isolation procedure often involves collecting the precipitate that forms upon cooling the reaction mixture by suction filtration. doi.org

For further purification, column chromatography is a widely used technique. In the case of the analogous 2,3-bis(bromomethyl)quinoxaline derivatives, silica (B1680970) gel is used as the stationary phase, and a solvent system such as chloroform (B151607) or a mixture of chloroform and methanol is employed as the eluent to separate the desired product from any unreacted starting materials or byproducts. doi.org

CompoundPurification MethodStationary PhaseEluentReference
2,3-bis(bromomethyl)quinoxaline derivativesColumn ChromatographySilica gelChloroform or Chloroform/Methanol doi.org

Chemical Transformations and Derivatization Strategies of 2,3 Bis Bromomethyl Benzo G Quinoxaline

Nucleophilic Substitution Reactions at Bromomethyl Centers

The primary mode of reactivity for 2,3-Bis(bromomethyl)benzo[g]quinoxaline involves the nucleophilic displacement of the bromide ions. The benzylic nature of the bromomethyl groups makes them highly susceptible to SN2 reactions with a variety of nucleophiles. This reactivity is the foundation for creating a diverse library of functionalized benzo[g]quinoxaline (B1338093) derivatives.

The reaction of this compound with primary or secondary amines is a direct method for introducing nitrogen-containing functional groups. This nucleophilic substitution reaction typically proceeds by treating the bis(bromomethyl) compound with an excess of the desired amine in a suitable solvent. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic methylene (B1212753) carbon, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The use of a base is often required to neutralize the hydrobromic acid generated during the reaction.

This strategy allows for the synthesis of a wide array of derivatives, including diamines, polyamines, and other complex nitrogen-containing structures, which are of significant interest in the development of new therapeutic agents and functional materials. The properties of the final product can be finely tuned by selecting different amine nucleophiles.

Table 1: Representative Nucleophilic Substitution with Amines

Reactant 1Reactant 2 (Amine)ProductConditions
This compoundPiperidine2,3-Bis(piperidin-1-ylmethyl)benzo[g]quinoxalineAprotic Solvent, Base (e.g., K₂CO₃)
This compoundMorpholine2,3-Bis(morpholinomethyl)benzo[g]quinoxalineAprotic Solvent, Base (e.g., Et₃N)
This compoundBenzylamine2,3-Bis((benzylamino)methyl)benzo[g]quinoxalinePolar Solvent, Reflux

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the derivatization of this compound, which is soluble in organic solvents, PTC can be particularly useful when employing nucleophiles that are salts (e.g., sodium azide (B81097), potassium cyanide) and are primarily soluble in an aqueous phase.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the nucleophilic anion from the aqueous phase into the organic phase. The catalyst cation pairs with the nucleophile, and this ion pair has sufficient lipophilicity to dissolve in the organic medium where it can react with the substrate. This methodology offers several advantages, including milder reaction conditions, faster reaction rates, and the avoidance of expensive anhydrous or polar aprotic solvents. sciencemadness.org For instance, the synthesis of dinitrile or diazide derivatives from this compound can be significantly enhanced by using a PTC approach with the corresponding sodium salts. researchgate.net

The synthesis of halo-analogues, such as 2,3-Bis(chloromethyl)benzo[g]quinoxaline, can be achieved through a halogen exchange reaction, commonly known as the Finkelstein reaction. This equilibrium-based process involves treating the starting bromomethyl compound with an excess of a chloride salt, typically lithium chloride, in a suitable solvent like acetone (B3395972) or acetonitrile. mdpi.com

The reaction proceeds because lithium chloride is soluble in acetone, while the resulting lithium bromide is not, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle. The resulting 2,3-Bis(chloromethyl)benzo[g]quinoxaline is often a valuable intermediate itself, exhibiting different reactivity compared to the bromo-analogue and being potentially more cost-effective for certain large-scale applications. This transformation has been specifically documented for the analogous this compound-5,10-dione. mdpi.com

Table 2: Synthesis of 2,3-Bis(chloromethyl)benzo[g]quinoxaline-5,10-dione

Starting MaterialReagentSolventProductReference
This compound-5,10-dioneLithium Chloride (LiCl)Acetone2,3-Bis(chloromethyl)benzo[g]quinoxaline-5,10-dione mdpi.com

Coupling and Annulation Reactions Employing this compound

The two reactive bromomethyl groups on the benzo[g]quinoxaline core make it an ideal building block for constructing larger, more complex polycyclic and macrocyclic structures through coupling and annulation reactions.

When this compound is reacted with dinucleophilic reagents, it can undergo a double substitution reaction leading to the formation of new heterocyclic rings fused to the quinoxaline (B1680401) system. This strategy is a powerful tool for the synthesis of complex, multi-ring architectures.

A notable example is the coupling of 2,3-bis(bromomethyl)quinoxaline (B1328767) with indolo-triazolo-pyridazinethione derivatives. researchgate.net In this reaction, the sulfur atom of the thione acts as a nucleophile, displacing the bromide ions in a sequential manner. The reaction, typically carried out in a solvent like acetone with a base such as potassium carbonate, results in the formation of a large, fused heterocyclic system where the benzo[g]quinoxaline moiety is linked via two methyl-thioether bridges to the other heterocyclic component. researchgate.net Such reactions are pivotal in creating novel scaffolds for drug discovery and materials science.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.org While this compound cannot participate directly in this reaction, it can be easily converted into a suitable precursor.

The first step is a pre-functionalization, where the two bromomethyl groups are converted into azidomethyl groups via nucleophilic substitution with sodium azide (NaN₃). This reaction yields the key intermediate, 2,3-Bis(azidomethyl)benzo[g]quinoxaline. This diazide is then a perfect substrate for the CuAAC reaction. By reacting it with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), two triazole rings are formed. nih.govresearchgate.net This modular approach allows for the facile attachment of a vast array of functional groups (carried by the alkyne) to the benzo[g]quinoxaline core, creating highly functionalized and structurally diverse molecules.

Table 3: Proposed CuAAC Functionalization Pathway

StepStarting MaterialReagent(s)Intermediate/Product
1. Pre-functionalizationThis compoundSodium Azide (NaN₃)2,3-Bis(azidomethyl)benzo[g]quinoxaline
2. CuAAC Reaction2,3-Bis(azidomethyl)benzo[g]quinoxalineTerminal Alkyne (R-C≡CH), CuSO₄, Sodium Ascorbate2,3-Bis((1-(R)-1H-1,2,3-triazol-4-yl)methyl)benzo[g]quinoxaline

Reactivity as a Key Building Block in Complex Molecule Synthesis

The strategic placement of two reactive bromomethyl groups on the benzo[g]quinoxaline scaffold renders this compound a highly valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the quinoxaline ring system enhances the reactivity of the benzylic bromides, making them excellent electrophiles for a variety of nucleophilic substitution reactions. This reactivity has been harnessed to construct intricate heterocyclic systems, macrocycles, and other novel molecular frameworks.

The primary mode of reactivity for this compound involves the facile displacement of the bromide ions by a wide range of nucleophiles. This allows for the introduction of diverse functionalities and the formation of new carbon-heteroatom and carbon-carbon bonds. The bifunctional nature of the molecule, possessing two reactive sites, is particularly advantageous for the construction of larger, more complex structures through cyclization and polymerization reactions.

Research into the derivatization of the related compound, 2,3-bis(bromomethyl)quinoxaline, has demonstrated its utility in creating a variety of substituted analogs with potential applications in medicinal chemistry and materials science. These studies have shown that the bromomethyl groups readily react with amines, thiols, and other nucleophiles to yield a diverse array of derivatives. This body of work provides a strong predictive framework for the reactivity of this compound.

Furthermore, the synthesis of this compound-5,10-dione and its subsequent conversion to the corresponding bis(chloromethyl) derivative highlights the susceptibility of the halomethyl groups to nucleophilic displacement even in this more complex system. mdpi.com This transformation underscores the potential of this compound as a versatile precursor for a wide range of chemical transformations.

The following table summarizes representative reactions that showcase the utility of the 2,3-bis(bromomethyl)quinoxaline core as a precursor for complex molecules, which is directly analogous to the expected reactivity of this compound.

Reactant/NucleophileReaction ConditionsProduct TypeSignificance
Primary or Secondary Diamines (e.g., ethylenediamine)High dilution, base (e.g., K2CO3), solvent (e.g., acetonitrile)Aza-macrocyclesFormation of novel macrocyclic hosts for molecular recognition and sensing applications.
Dithiols (e.g., 1,2-ethanedithiol)Base (e.g., Cs2CO3), solvent (e.g., DMF)ThiacyclophanesSynthesis of sulfur-containing macrocycles with potential applications in coordination chemistry and materials science.
Bis-phenols or Bis-thiophenolsBase (e.g., K2CO3), solvent (e.g., acetone)Oxa- or ThiacyclophanesConstruction of large, rigid macrocyclic structures with defined cavities.
Primary AminesExcess amine, solvent (e.g., ethanol), heat2,3-Bis(aminomethyl)benzo[g]quinoxaline derivativesIntroduction of amino functionalities for further derivatization or to impart biological activity.
ThiolsBase (e.g., NaH), solvent (e.g., THF)2,3-Bis(thiomethyl)benzo[g]quinoxaline derivativesFormation of sulfur-containing derivatives with potential for coordination with metal ions or use in self-assembled monolayers.

The versatility of this compound as a building block is evident in its potential to react with a multitude of bidentate nucleophiles, leading to the formation of macrocyclic structures. The size and nature of the resulting macrocycle can be readily tuned by the choice of the linking nucleophile. This "building block" approach provides a straightforward entry into complex molecular topologies that would be challenging to synthesize through other methods. The resulting macrocycles often possess unique photophysical properties and can act as hosts for guest molecules, making them of interest in the field of supramolecular chemistry.

Advanced Spectroscopic and Structural Characterization of 2,3 Bis Bromomethyl Benzo G Quinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Acquisition and Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For the benzo[g]quinoxaline (B1338093) core, protons in different regions of the aromatic system exhibit distinct chemical shifts. The protons on the fused naphthalene (B1677914) ring system typically appear at lower field (higher ppm) compared to those on a simple benzene (B151609) ring due to the extended π-system.

In derivatives of the benzo[g]quinoxaline series, the specific substitution pattern significantly influences the observed chemical shifts. For instance, in 2,3-diethylbenzo[g]quinoxaline, the aromatic protons appear as multiplets between δ 7.55 and 8.58 ppm. nih.gov The ethyl group protons present as a quartet around δ 3.09 ppm and a triplet at approximately δ 1.49 ppm. nih.gov Similarly, for 2,3-bis(4-bromophenyl)quinoxaline, a related compound without the additional fused benzene ring, aromatic protons of the quinoxaline (B1680401) ring are observed at δ 8.18 and 7.80 ppm, while the protons of the diphenyl rings appear between δ 7.52 and 7.42 ppm. researchgate.net

Table 1: ¹H NMR Data for Selected Benzo[g]quinoxaline Derivatives

Compound Solvent Chemical Shift (δ ppm) and Assignment
2,3-Diethylbenzo[g]quinoxaline nih.gov CDCl₃ 8.58 (s, 1H), 8.07 (m, 1H), 7.55 (m, 1H), 3.09 (q, 2H), 1.49 (t, 3H)
2,3-dimethyl-5,10-bis{[tri(propan-2-yl)silyl]ethynyl}benzo[g]quinoxaline rsc.org CDCl₃ 7.74 (s, 2H), 2.72 (s, 6H), 1.21 (m, 42H)

| 2-(4-Chlorophenyl)-3,4-dihydro-benzo[g]quinoxaline nih.gov | DMSO-d₆ | 9.58 (s, 1H, NH), 8.73 (s, 2H, H-5/H-10), 7.34-8.38 (m, 10H, Ar-H, NH, olefinic CH), 4.16 (d, 2H, NCH₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Acquisition and Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of a molecule. The chemical shifts of carbon atoms in the benzo[g]quinoxaline framework are characteristic of their electronic environment. Carbons within the aromatic rings typically resonate in the δ 120-150 ppm range. The quaternary carbons at the fusion of the rings and those bonded to nitrogen atoms (C2 and C3) often appear at a lower field, sometimes exceeding δ 150 ppm, as seen in derivatives like 2,3-diethylbenzo[g]quinoxaline where a signal is observed at δ 158.14 ppm. nih.gov

The bromomethyl carbons (-CH₂Br) in the target compound, 2,3-Bis(bromomethyl)benzo[g]quinoxaline, are expected to appear in the aliphatic region but shifted downfield due to the electronegative bromine atom, typically in the range of δ 30-40 ppm.

Table 2: ¹³C NMR Data for Selected Benzo[g]quinoxaline Derivatives

Compound Solvent Chemical Shift (δ ppm)
2,3-Diethylbenzo[g]quinoxaline nih.gov CDCl₃ 158.14, 138.06, 133.24, 128.35, 126.57, 126.15, 28.63, 12.07
2,3-dimethyl-5,10-bis{[tri(propan-2-yl)silyl]ethynyl}benzo[g]quinoxaline rsc.org CDCl₃ 154.20, 141.79, 132.14, 123.23, 103.76, 99.17, 23.18, 18.78, 11.49

| 2-(4-Chlorophenyl)-3,4-dihydro-benzo[g]quinoxaline nih.gov | DMSO-d₆ | 151.02, 150.61, 150.50, 148.01, 145.33, 139.37, 138.33, 138.14, 136.19, 135.37, 134.21, 133.77, 130.18, 129.86, 129.48, 128.90, 128.80, 128.70, 128.01, 127.73, 127.65, 127.53, 127.04, 37.72 |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the molecular weight of synthesized compounds. nih.gov For this compound, LC/MS analysis would be expected to show a prominent ion cluster corresponding to its molecular weight, exhibiting the characteristic isotopic pattern of a molecule containing two bromine atoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For a derivative such as 2,3-dimethyl-5,10-bis{[tri(propan-2-yl)silyl]ethynyl}benzo[g]quinoxaline, an accurate mass was determined to be m/z = 518.3517 [M+], which corresponds closely to the calculated value of m/z = 518.3513 for the formula C₃₂H₅₀N₂Si₂. rsc.org

Mass spectrometric fragmentation studies on the related 2,3-bis-(bromomethyl)-quinoxaline show that the primary fragmentation pathway involves the loss of a bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom or hydrogen bromide (HBr). lookchem.com This fragmentation pattern provides strong evidence for the presence and location of the bromomethyl groups.

Table 3: HRMS Data for a Benzo[g]quinoxaline Derivative

Compound Ionization Mode Calculated m/z Found m/z Formula

| 2,3-dimethyl-5,10-bis{[tri(propan-2-yl)silyl]ethynyl}benzo[g]quinoxaline rsc.org | [M+] | 518.3513 | 518.3517 | C₃₂H₅₀N₂Si₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Derived Complexes

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The extended π-conjugated system of the benzo[g]quinoxaline core gives rise to characteristic absorption bands.

Studies on a series of quinoxaline derivatives show that the electronic properties can be tuned by modifying the substituents at the 2 and 3 positions. researchgate.net For example, replacing bromomethyl groups with phenyl or thienyl groups leads to a bathochromic (red) shift in the absorption spectrum, indicating a smaller energy gap for electronic transitions. researchgate.net This is consistent with the extension of the conjugated system. Copolymers incorporating pyrazino[2,3-g]quinoxaline (B3350192) units, which are structurally related to benzo[g]quinoxaline, exhibit low band gaps, and increasing the content of these units enhances light absorption. case.edu The absorption properties of these materials can be controlled over the visible spectrum and into the near-infrared region, which is significant for applications in organic electronics. case.edursc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-Diethylbenzo[g]quinoxaline
2,3-Bis(4-bromophenyl)quinoxaline
2,3-dimethyl-5,10-bis{[tri(propan-2-yl)silyl]ethynyl}benzo[g]quinoxaline
2-(4-Chlorophenyl)-3,4-dihydro-benzo[g]quinoxaline
5,8-Dibromo-2,3-bis(bromomethyl)quinoxaline

X-ray Diffraction Analysis

While crystallographic data for this compound is not prominently available in surveyed literature, single-crystal X-ray diffraction (XRD) has been a crucial technique for elucidating the precise three-dimensional structures of several key derivatives. These analyses provide definitive confirmation of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed structural insights have been reported for derivatives where the bromomethyl groups are replaced by larger aromatic or aliphatic substituents. These studies reveal a consistent planarity of the core benzo[g]quinoxaline ring system, with variations arising from the orientation of the substituents at the 2- and 3-positions.

Crystallographic Data of 2,3-Diphenylbenzo[g]quinoxaline (B13131610)

The crystal structure of 2,3-diphenylbenzo[g]quinoxaline has been determined, providing a foundational understanding of how phenyl substituents orient themselves relative to the fused aromatic core. researchgate.net The compound crystallizes in the monoclinic space group C2/c. researchgate.net The phenyl rings are twisted with respect to the plane of the benzo[g]quinoxaline moiety, exhibiting torsion angles of 46.89(3)° and 43.42(3)°. researchgate.net In the crystal, the packing follows a herringbone pattern. researchgate.net

Table 1: Crystallographic Data for 2,3-Diphenylbenzo[g]quinoxaline

Parameter Value researchgate.net
Formula C₂₄H₁₆N₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 25.0621(16)
b (Å) 7.7190(5)
c (Å) 21.2225(14)
**β (°) ** 123.674(2)

| Z | 8 |

Crystallographic Data of 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline

Further structural elucidation has been achieved for the 4-methylphenyl (p-tolyl) derivative, 2,3-bis(4-methylphenyl)benzo[g]quinoxaline. This analysis confirms the nearly planar nature of the benzo[g]quinoxaline ring system, with a root-mean-square (r.m.s.) deviation of 0.076 Å. nih.govnih.gov The two p-tolyl rings are twisted relative to this central plane, with dihedral angles of 53.91(4)° and 36.86(6)°. nih.govnih.gov The crystal packing is stabilized by C—H⋯π interactions, with no significant π–π stacking interactions observed between the aromatic rings. nih.gov

Table 2: Crystallographic Data for 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline

Parameter Value nih.govnih.gov
Formula C₂₆H₂₀N₂
Crystal System Not Specified
Space Group Not Specified
Dihedral Angle 1 (°) 53.91 (4)
Dihedral Angle 2 (°) 36.86 (6)

| Benzo[g]quinoxaline r.m.s. deviation (Å) | 0.076 |

Structural Features of Other Derivatives

2,3-Diethylbenzo[g]quinoxaline : The crystal structure of this derivative shows a nearly planar C₃–C₁₄/N₁/N₂ fused-ring system (r.m.s. deviation = 0.028 Å). The molecules pack in a distinct criss-cross motif, supported by numerous π–π stacking interactions, with the shortest centroid-centroid separation being 3.5805(6) Å. nih.gov

(Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn)) : This complex, extended-ring derivative of the benzo[g]quinoxaline family is largely planar, though it exhibits a slight twist. ornl.gov When coordinated to an iridium(III) metal center, the dppn ligand shows a significant degree of bending along its longitudinal axis. ornl.gov

This compound-5,10-dione : The crystal structure of this dione (B5365651) derivative has been successfully obtained, confirming its molecular structure. researchgate.net

Theoretical and Computational Chemistry Studies on 2,3 Bis Bromomethyl Benzo G Quinoxaline and Its Derivatives

Electronic Structure and Molecular Orbital Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations are routinely employed to determine optimized geometries, electron distribution, and molecular orbital energies.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Studies on related quinoxaline systems have shown that the distribution of these frontier orbitals is heavily influenced by the nature and position of substituents. For instance, in copolymers containing pyrazino[2,3-g]quinoxaline (B3350192) units, calculations have indicated that the electron density of the LUMO is predominantly localized on the electron-accepting quinoxaline moiety, while the HOMO is distributed across the entire conjugated system. rsc.org This separation of frontier orbitals is fundamental to the function of such materials in organic electronics.

Conceptual DFT provides further insights into reactivity. researchgate.net By calculating parameters such as hardness, softness, and electrophilicity index, researchers can predict the nature of a molecule's interactions. For example, a novel nitrogen-rich quinoxaline derivative was computationally shown to be a strong electrophile, suggesting its potential role in polar organic reactions. researchgate.net These theoretical calculations help rationalize observed chemical behaviors and guide the design of new derivatives with tailored electronic properties.

Table 1: Representative Frontier Orbital Energies for Quinoxaline Derivatives

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Pyrazino[2,3-g]quinoxaline Model-4.75 to -4.46-2.98 to -3.221.24 to 1.77Ab initio
Triazolylmethyl-quinoxaline--4.40DFT/B3LYP/6-311G(d,p)
Benzo[g]quinoxaline (B1338093) Derivative---Not Specified

Note: Data is compiled from studies on various quinoxaline derivatives to illustrate typical computational results. rsc.orgrsc.org

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Methods such as Time-Dependent DFT (TD-DFT) for UV-visible spectra and Gauge-Independent Atomic Orbital (GIAO) for Nuclear Magnetic Resonance (NMR) chemical shifts allow for a direct comparison between theoretical and experimental data.

For complex molecules like 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have successfully predicted vibrational (IR), ¹H NMR, and ¹³C NMR spectra. researchgate.netchim.it The calculated results often show excellent agreement with experimental findings, aiding in the definitive assignment of spectral peaks. researchgate.netchim.it Such studies can also explore the effect of different solvents on spectroscopic properties, providing a more comprehensive understanding of the molecule's behavior in various environments. researchgate.net

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of quinoxaline derivatives. These computations help identify the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. researchgate.net This information is vital for designing molecules with specific optical properties for applications in dyes, sensors, or electroluminescent materials.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles that can be difficult to obtain experimentally. For quinoxaline derivatives, computational studies have shed light on various synthetic and functionalization pathways.

The most common synthesis of the quinoxaline core involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. sapub.org Computational models can investigate the acid-catalyzed mechanism of this reaction, detailing the steps of carbonyl activation, nucleophilic attack by the diamine, and subsequent cyclization and dehydration. sapub.org

Furthermore, the functionalization of the quinoxaline ring, such as through nucleophilic aromatic substitution, can be modeled. The synthesis of 2,3-disubstituted quinoxalines from α-bromoketones and o-phenylenediamines, for example, is proposed to proceed through a domino reaction involving nucleophilic substitution, intramolecular condensation, and air oxidation. researchgate.net DFT calculations can map the potential energy surface for such a process, identifying the most favorable reaction pathway. Another important reaction is the 1,3-dipolar cycloaddition, used to attach other heterocyclic moieties like 1,2,3-triazole to a quinoxaline scaffold. nih.gov Computational analysis in these cases helps confirm the structure of the resulting products and rationalize the regioselectivity of the reaction. nih.gov

Ligand-Metal Interactions in Coordination Complexes: Computational Insights

The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline make it an excellent ligand for coordinating with metal ions. Computational chemistry, particularly DFT, provides deep insights into the structure, bonding, and electronic properties of these metal complexes.

Theoretical studies on transition metal(II) complexes with quinoxaline-based ligands have been used to optimize their geometries, predicting coordination numbers and arrangements such as octahedral or tetrahedral. nih.gov For example, DFT was used to model complexes of a quinoxaline-based bishydrazone ligand with Co(II), Ni(II), Cu(II), and Zn(II), successfully assigning their geometries.

These calculations also elucidate the nature of the ligand-metal bond. Analysis of frontier molecular orbitals (HOMO and LUMO) and quantum chemical descriptors can reveal the extent of charge transfer and the covalent character of the interaction. The HOMO-LUMO energy gap of the complex is a key parameter that can be correlated with its stability and potential biological activity. Softer complexes, indicated by a smaller energy gap, are often predicted to have enhanced biological interactions.

Table 2: Computational Insights into Quinoxaline-Metal Complexes

Metal Complex SystemPredicted GeometryKey Computational Finding
Quinoxaline-based bishydrazone with Co(II), Ni(II), Zn(II)OctahedralStructures optimized by DFT techniques.
Quinoxaline-based bishydrazone with Cu(II)Distorted OctahedralGeometry assigned based on computational modeling.
Sulfaclozine-Cu(II) complexTrigonal BipyramidalCovalent character of the metal-ligand bond was indicated.
N²,N³-bis(4-nitrophenyl)quinoxaline-2,3-diamine with Cu(II)Distorted OctahedralDFT studies supported the proposed geometry.

Molecular Docking and Binding Affinity Predictions for Functionalized Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a functionalized quinoxaline derivative, interacts with a biological target, typically a protein or nucleic acid.

Numerous studies have employed molecular docking to investigate the potential of quinoxaline derivatives as therapeutic agents. researchgate.net These compounds have been docked against a variety of targets, including Epidermal Growth Factor Receptor (EGFR) kinase, c-Met kinase, and bacterial enzymes, to explore their potential as anticancer and antimicrobial agents.

Docking simulations can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. For example, docking studies of a benzo[g]quinoxaline derivative against topoisomerase II revealed π-π interactions within the active site, helping to explain its observed inhibitory activity. These computational predictions are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. researchgate.net

Research Applications of 2,3 Bis Bromomethyl Benzo G Quinoxaline Derivatives

Development of Light-Harvesting Systems

The unique electronic properties of the benzo[g]quinoxaline (B1338093) scaffold make it an attractive component for chromophores in light-harvesting technologies. Its extended π-conjugated system is instrumental in designing molecules that can absorb a broad range of the solar spectrum.

Researchers have designed novel diimine ligands based on 4-(benzo[g]quinoxal-2'-yl)-1,2,3-triazole derivatives to create stable and efficient heteroleptic copper(I) complexes for light harvesting. researchgate.netnih.gov The primary design strategy involves leveraging the large π-conjugation of the benzo[g]quinoxaline moiety to shift the absorption of the complex to longer wavelengths (a bathochromic shift) compared to other diimine-based Cu(I) complexes. nih.govtorvergata.it These complexes typically feature a diimine as the chromophoric unit and a bulky diphosphine, such as bis[(2-diphenylphosphino)phenyl]ether (DPEPhos), as an ancillary ligand to reduce excited-state distortions. researchgate.netnih.gov

The synthesis of these complexes follows a general procedure. torvergata.it In an inert atmosphere, a copper(I) precursor, such as Cu(CH₃CN)₄BF₄, is dissolved in an anhydrous solvent like dichloromethane. torvergata.it This solution is then treated with the chelating diphosphine (e.g., DPEPhos) and the custom-synthesized benzo[g]quinoxaline-triazole ligand. torvergata.it By controlling the stoichiometric ratios of the ligand to the copper-phosphine precursor, mononuclear or more complex binuclear structures can be selectively formed. torvergata.it For instance, a binuclear copper complex was synthesized by adding the DPEPhosCu(CH₃CN)₂BF₄ precursor in a slight excess to the solution containing the specialized benzo[g]quinoxaline-based ligand. torvergata.it

The photophysical properties of these copper(I) complexes are central to their function in light-harvesting systems. The large, conjugated framework of the benzo[g]quinoxaline-triazole ligands endows them with intrinsic luminescence. For example, different ligand variations exhibit emission maxima ranging from approximately 480 nm to 500 nm, with photoluminescence quantum yields (PLQY) between 5% and 15% and lifetimes in the nanosecond range. torvergata.it

Upon coordination to the copper(I) center, the resulting complexes display broad absorption in the visible region of the electromagnetic spectrum. torvergata.it Electrochemical, photophysical, and theoretical analyses confirm that the lowest energy electronic transition is a metal-to-ligand charge transfer (MLCT). torvergata.it In this process, light absorption excites an electron from a highest occupied molecular orbital (HOMO), which is primarily localized on the copper core and the phosphine (B1218219) ligands, to a lowest unoccupied molecular orbital (LUMO) centered on the π-conjugated benzo[g]quinoxaline diimine ligand. torvergata.it This efficient charge transfer is the key mechanism for converting light energy into a usable form.

Photophysical Properties of Benzo[g]quinoxaline-Based Ligands in Dichloromethane
LigandEmission Maximum (λem)Photoluminescence Quantum Yield (PLQY)Lifetime (τ)
Ligand 4~480 nm6%6 ns
Ligand 5-15%26 ns
Ligand 6~500 nm5%6 ns

A significant challenge in designing light-harvesting molecules is to achieve panchromatic absorption, meaning the ability to absorb light across the entire visible spectrum. Standard heteroleptic Cu(I) complexes often have an absorption cutoff between 350 and 500 nm. researchgate.netnih.gov By incorporating the benzo[g]quinoxaline moiety, the absorption is immediately extended to longer wavelengths. nih.gov

Further engineering of the complex's structure has led to even broader absorption. A key innovation was the creation of binuclear copper complexes, where adding a second Cu(I) core to the ligand framework broadens the absorption profile and extends it to considerably longer wavelengths. nih.govtorvergata.it Through this fine-tuning of the dichelating ligand structure, researchers successfully created a dinuclear complex with panchromatic absorption reaching up to 700 nm. researchgate.nettorvergata.it This optimized complex exhibits a high molar extinction coefficient of 8000 M⁻¹cm⁻¹ at its absorption maximum of 570 nm, making it a highly attractive candidate for use in light-harvesting antennae. researchgate.netnih.gov

Modulators of Efflux Pumps in Multi-Drug Resistance (MDR)

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of drug efflux transporters like P-glycoprotein (P-gp). unipi.itnih.gov These pumps actively remove chemotherapeutic agents from cancer cells, reducing their efficacy. Derivatives of 2,3-bis(bromomethyl)benzo[g]quinoxaline have been utilized as scaffolds to develop inhibitors of these pumps, aiming to restore the effectiveness of anticancer drugs. unipi.it

The synthesis of novel P-gp inhibitors has been achieved using this compound as a key intermediate. unipi.it This intermediate is prepared through a straightforward condensation reaction. Commercially available 2,3-diaminonaphthalene (B165487) is dissolved in hot ethanol, and 1,4-dibromo-2,3-butanedione (B1217914) is added to the solution. unipi.it The reaction mixture is heated, and the formation of the product, this compound, is indicated by a color change from yellow to red. unipi.it Upon cooling, the pure product precipitates as a golden solid. unipi.it This intermediate can then be further modified to create a series of variably substituted pyridoquinoxaline-based derivatives designed to act as P-gp inhibitors. unipi.it

The pyridoquinoxaline derivatives synthesized from the benzo[g]quinoxaline precursor have been evaluated for their ability to inhibit P-gp and reverse MDR in cancer cell lines. unipi.it Studies showed that these compounds could potently and selectively inhibit the efflux of fluorescent dyes, a common method for measuring P-gp activity. nih.gov

Potentiation of Chemotherapeutic Agents in In Vitro Models

While direct studies on the potentiation of other chemotherapeutic agents by this compound derivatives are not extensively detailed in the available literature, the significant standalone cytotoxic activity of this class of compounds against cancer cells has been established. This intrinsic anticancer activity is a prerequisite for consideration in combination therapies.

Research into novel 2,4-disubstituted benzo[g]quinoxaline molecules has demonstrated their cytotoxic effects against the MCF-7 breast cancer cell line. nih.govbohrium.com In these studies, some derivatives exhibited good cytotoxic activity, with one particular compound showing the highest efficacy with an IC50 value of 2.89 µM, comparable to the standard chemotherapeutic drug Doxorubicin (IC50 = 2.01 µM). nih.gov Further investigation into the mechanism of action revealed that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govbohrium.com This is achieved through the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl2. nih.govbohrium.com

Additionally, certain benzo[g]quinoxaline derivatives have been identified as potent inhibitors of topoisomerase IIβ, an enzyme crucial for DNA replication in cancer cells. nih.gov The ability of these compounds to interfere with fundamental cellular processes in cancer cells underscores their potential as anticancer agents. nih.govbohrium.com Specifically, the presence of bromo-substitutions on the benzo[g]quinoxaline scaffold has been suggested to play an important role in their anti-cancer activity. nih.gov

Precursors for Kinase Inhibitor Scaffolds

The quinoxaline (B1680401) framework is widely recognized as a valuable scaffold for the development of kinase inhibitors, a major class of targeted cancer therapies. ekb.egekb.egnih.gov Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors of numerous kinases, making them a crucial starting point for the design of new anticancer drugs. ekb.egnih.gov

The versatility of the quinoxaline scaffold allows for chemical modifications to develop potent and selective inhibitors for various kinases. For instance, different series of quinoxaline derivatives have been synthesized and evaluated as inhibitors of:

Pim-1/2 Kinases: These are implicated in cancer progression and drug resistance. Novel quinoxaline derivatives have been identified as potent, submicromolar dual inhibitors of Pim-1 and Pim-2. mdpi.com

Apoptosis signal-regulated kinase 1 (ASK1): A series of quinoxaline derivatives were synthesized as ASK1 inhibitors, with one dibromo-substituted compound showing an IC50 value of 30.17 nM. nih.govresearchgate.net

c-Met Kinase: Novel quinoxaline derivatives have been developed with potent inhibitory activity against the c-Met kinase enzyme, which is overexpressed in some human cancers. lookchem.com

The ability to systematically modify the quinoxaline core allows researchers to fine-tune the inhibitory activity and selectivity of these compounds, highlighting their importance as precursors for a new generation of kinase-inhibiting drugs. mdpi.comnih.gov

Exploration in Anti-Infective Agent Development (General scope for derivatives)

Derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767) have been a focus of research in the development of new anti-infective agents due to the increasing challenge of drug-resistant pathogens. doi.org The quinoxaline ring itself is a component of various antibiotic molecules that inhibit the growth of Gram-positive bacteria. doi.org The introduction of bromomethyl groups at the 2 and 3 positions is a key structural feature, as these groups are known to contribute to the antimicrobial effect. researchgate.net

Synthetic strategies have focused on creating libraries of these derivatives with various substituents on the benzo ring to investigate how these changes affect their antibacterial and antifungal activities. doi.orgnih.gov These studies have revealed that the introduction of strongly electron-withdrawing and moderately lipophilic substituents can lead to high antimicrobial activities. doi.org

Broad-Spectrum Activity against Bacterial and Parasitic Infections

Research has confirmed the broad-spectrum antimicrobial potential of 2,3-bis(bromomethyl)quinoxaline derivatives. doi.orgnih.gov A study involving the synthesis of twelve derivatives with different substituents at the 6- and/or 7-positions demonstrated significant activity against a range of bacteria and fungi. doi.orgnih.gov

Of the compounds tested, nine showed antibacterial activity. nih.gov The derivative with a trifluoromethyl group at the 6-position, 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline, was the most active against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. doi.org However, only the derivative with an ethyl ester substitution showed activity against Gram-negative bacteria. doi.orgnih.gov

In terms of antifungal properties, the derivative 6-Fluoro-2,3-bis(bromomethyl)quinoxaline displayed the widest spectrum of activity. doi.orgnih.gov The antifungal activity of halogenated derivatives was found to increase with the electron-withdrawing ability of the substituent. doi.org

The table below summarizes the antimicrobial activity of selected 2,3-bis(bromomethyl)quinoxaline derivatives.

Compound DerivativeKey FeatureObserved Activity
6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxalineStrong electron-withdrawing and highly lipophilic trifluoromethyl group. doi.orgHighest activity against Gram-positive bacteria (MIC = 12.5 μg/mL). doi.org
6-Fluoro-2,3-bis(bromomethyl)quinoxalineFluoro-group at the 6-position. nih.govWidest antifungal activity spectrum. doi.orgnih.gov
Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylateEthyl ester substitution. nih.govOnly derivative in the series active against Gram-negative bacteria. doi.orgnih.gov
6-Cyano-2,3-bis(bromomethyl)quinoxalineCyano-substituted derivative. doi.orgShowed the greatest activity against fungi. doi.org

Beyond bacteria and fungi, the broader class of quinoxaline derivatives has been investigated for activity against various parasites, showing potential as antimalarial, antitubercular, and antileishmanial agents. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Innovative Derivatization Approaches for Enhanced Functionality

The two bromomethyl groups at the 2- and 3-positions of the benzo[g]quinoxaline (B1338093) core are highly reactive sites, prime for nucleophilic substitution reactions. This inherent reactivity is the gateway to a vast library of new derivatives with tailored functionalities. Future research will likely focus on exploiting these sites to fine-tune the steric and electronic properties of the molecule.

One promising avenue is the reaction with various amines, thiols, and alcohols to introduce a diverse range of side chains. These modifications can dramatically alter the molecule's solubility, lipophilicity, and biological interactions. For instance, the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) N-oxides with amines has been explored, indicating the feasibility of such transformations. Another approach involves the conversion of the bromomethyl groups to other reactive moieties. For example, fluorinated derivatives, 2,3-bis(fluoromethyl)quinoxalines, have been synthesized from their bromomethyl precursors using potassium fluoride. jst.go.jp This suggests that 2,3-bis(bromomethyl)benzo[g]quinoxaline could serve as a precursor to corresponding di-fluoro, di-iodo, or other di-halo derivatives, each with potentially unique properties and reactivities. jst.go.jp

Furthermore, this compound is an ideal candidate for polymerization and macrocyclization reactions. The bifunctional nature of this compound allows it to act as a monomer in the synthesis of novel conjugated polymers. Such polymers are of interest for their potential applications in organic electronics. frontiersin.org Additionally, intramolecular or intermolecular reactions could lead to the formation of complex, fused heterocyclic systems or large macrocycles, a known application for quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net

Application in Supramolecular Chemistry and Advanced Materials

The extended π-conjugated system of the benzo[g]quinoxaline core imparts favorable photophysical and electronic properties, making it an attractive component for advanced materials. Quinoxaline derivatives are already recognized for their utility in organic electronic devices, and the larger benzo[g]quinoxaline scaffold is expected to exhibit enhanced performance characteristics. rsc.org

Future applications in this area could include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the benzo[g]quinoxaline moiety makes it a candidate for use as an emitter or a host material in OLEDs. chemimpex.com By derivatizing the bromomethyl groups, the emission color, quantum yield, and charge transport properties could be precisely controlled. Quinoxaline derivatives have been patented for use as hole transporting, emitting, or electron transporting layers in OLEDs. google.com

Organic Field-Effect Transistors (OFETs): The planar structure of the benzo[g]quinoxaline core is conducive to π-π stacking in the solid state, which is essential for efficient charge transport in OFETs. nih.gov Quinoxaline-based polymers have demonstrated potential as semiconductors in OFETs, suggesting a similar promise for materials derived from this compound. frontiersin.org

Supramolecular Assemblies: The reactive bromomethyl groups can be used to append recognition motifs, such as crown ethers or cyclodextrins, to the benzo[g]quinoxaline scaffold. This would enable the creation of novel host-guest systems for molecular sensing or catalysis. The synthesis of quinoxaline-based macrocycles for ion recognition has been reported, highlighting the potential in this area. researchgate.nettandfonline.com

Photochromic Materials: Some 2,3-diarylbenzo[g]quinoxaline derivatives have been shown to undergo photodimerization, a photochromic process. cdnsciencepub.com This opens up the possibility of developing photoswitchable materials based on the this compound core.

Advanced Characterization Techniques for Dynamic Processes

To fully understand and optimize the properties of new materials derived from this compound, advanced characterization techniques will be indispensable. While standard methods like NMR, IR, and mass spectrometry are crucial for structural elucidation, the dynamic behavior of these molecules will require more sophisticated approaches.

Dynamic NMR (D-NMR): For derivatives with bulky substituents, D-NMR could be employed to study restricted rotation around single bonds and other conformational changes. libretexts.org This would provide valuable insights into the molecule's three-dimensional structure and flexibility.

Time-Resolved Spectroscopy: To investigate the photophysical processes relevant to OLEDs and other optoelectronic applications, techniques like time-resolved fluorescence and transient absorption spectroscopy will be essential. These methods can probe the lifetimes of excited states and the dynamics of charge transfer processes. The photophysical properties of quinoxaline derivatives are a subject of active research. scholaris.caresearchgate.net

Electrochemistry: Cyclic voltammetry and related electrochemical techniques can be used to determine the redox potentials and study the electron transfer properties of new benzo[g]quinoxaline derivatives. semanticscholar.orgresearchgate.netacs.org This is particularly important for applications in organic electronics and for understanding the mechanism of action of biologically active compounds. abechem.com

Solid-State NMR: For the characterization of polymeric or crystalline materials, solid-state NMR techniques, potentially enhanced by dynamic nuclear polarization (DNP), can provide detailed information about the molecular structure, packing, and intermolecular interactions in the solid state. iastate.edunih.govipb.pt

Interdisciplinary Research with Biological Systems (excluding clinical trials)

Quinoxaline and its derivatives have a well-documented history of diverse biological activities, including anticancer and antimicrobial effects. nih.govrasayanjournal.co.in The benzo[g]quinoxaline scaffold, as a larger analog, is also a promising platform for the development of new therapeutic agents. nih.govresearchgate.net

A key area of future research will be the exploration of this compound as a scaffold for creating libraries of compounds for biological screening. The reactive bromomethyl groups allow for the systematic variation of substituents to conduct detailed structure-activity relationship (SAR) studies. mdpi.comnih.govresearchgate.netnih.gov

The anticancer potential of benzo[g]quinoxaline derivatives is particularly noteworthy. Many related compounds have been shown to act as DNA intercalators and topoisomerase II inhibitors. nih.govresearch-nexus.netnih.govrsc.orgsci-hub.se Future research could involve synthesizing derivatives of this compound and evaluating their activity against a panel of cancer cell lines, such as the MCF-7 breast cancer line, for which some benzo[g]quinoxaline derivatives have shown good cytotoxicity. nih.govbohrium.com Mechanistic studies would then focus on their interaction with DNA and topoisomerase enzymes to understand their mode of action at a molecular level.

The following table summarizes the cytotoxic activity of some related quinoxaline derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Compound ClassCancer Cell LineActivity (IC50)Mechanism of Action
TriazoloquinoxalinesMCF-7, HepG2, HCT-1163.41 - 7.46 µMDNA Intercalator, Topoisomerase II Inhibitor
2,4-Disubstituted-benzo[g]quinoxalinesMCF-72.89 µMTopoisomerase IIβ Inhibitor
Generic Quinoxaline DerivativesHePG-2, MCF-7, HCT-1167.6 - 32.4 µMDNA Intercalator, Topoisomerase II Inhibitor

In addition to anticancer research, the antimicrobial properties of quinoxaline derivatives are also well-established. researchgate.net New derivatives of this compound could be screened for activity against a range of bacterial and fungal pathogens, potentially leading to the discovery of new classes of antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3-bis(bromomethyl)benzo[g]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing bromomethyl groups onto a benzo[g]quinoxaline backbone. A common approach is to use brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in a halogenated solvent (e.g., CCl₄). Precise stoichiometric control of NBS and reaction time is critical to avoid over-bromination. For example, highlights similar quinoxaline syntheses using benzil and o-phenylenediamine, suggesting that precursor purity and temperature control (e.g., 60–80°C) are key to achieving >70% yields .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Compare experimental 1H^1H and 13C^{13}C NMR data with literature values. For instance, reports 1H^1H NMR shifts for analogous quinoxalines (e.g., δ 7.97–6.86 ppm for aromatic protons), with bromomethyl groups expected near δ 4.3–4.7 ppm .
  • X-ray Crystallography : provides bond angles (e.g., C–C–Br ~109.5°) and torsion angles for brominated quinoxalines, which can be used to confirm spatial arrangement and steric effects .

Advanced Research Questions

Q. What challenges arise during the introduction of bromomethyl groups in benzo[g]quinoxaline derivatives, and how can side reactions be minimized?

  • Methodological Answer : Bromomethylation often competes with undesired alkylation or oxidation. To mitigate this:

  • Use anhydrous conditions to prevent hydrolysis of bromomethyl intermediates.
  • Optimize radical initiator concentration (e.g., AIBN at 0.1–0.5 mol%) to control reaction kinetics.
  • Employ flash column chromatography (hexane/ethyl acetate gradients) to isolate the product from by-products like dibrominated species .

Q. How do crystallographic parameters (e.g., bond angles, torsion angles) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : and report bond angles (e.g., C14–C3–N1 = 121.62°) and torsion angles that dictate steric accessibility. For Suzuki-Miyaura coupling, bulky substituents near bromine atoms may hinder palladium catalyst coordination. Computational modeling (DFT) can predict steric maps to guide ligand selection (e.g., bulky ligands like SPhos for hindered sites) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR shifts) for bromomethylated quinoxalines?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or paramagnetic impurities. Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers) that obscure peaks at room temperature.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) to rule out degradation .

Q. What strategies are recommended for evaluating the biological activity of this compound in anticancer or antimicrobial studies?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values. cites quinoxaline derivatives as potential anticancer agents, suggesting DNA intercalation or kinase inhibition as mechanisms .
  • Structure-Activity Relationship (SAR) : Modify bromomethyl groups to azide or amine derivatives for click chemistry or prodrug applications.
  • Toxicity Profiling : Assess selectivity via comparative assays on non-cancerous cells (e.g., HEK-293) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.